molecular formula C12H26 B1608292 Heptane, pentamethyl- CAS No. 30586-18-6

Heptane, pentamethyl-

Cat. No.: B1608292
CAS No.: 30586-18-6
M. Wt: 170.33 g/mol
InChI Key: UXQAEOWCSOPBLF-UHFFFAOYSA-N
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Description

Heptane, pentamethyl- is an organic compound with the molecular formula C₁₂H₂₆. It is a branched alkane, specifically a heptane molecule substituted with five methyl groups. This compound is also known by its systematic name, 2,2,4,6,6-pentamethylheptane. It is a colorless liquid with a faint odor and is primarily used as a solvent in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane, pentamethyl- can be synthesized through the alkylation of heptane with methyl groups. This process typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid, under controlled temperature and pressure conditions. The reaction proceeds via the formation of carbocations, which then undergo methylation to yield the desired product .

Industrial Production Methods: In industrial settings, heptane, pentamethyl- is produced through a similar alkylation process but on a larger scale. The process involves the continuous feeding of heptane and methylating agents into a reactor containing the acid catalyst. The reaction mixture is then subjected to fractional distillation to separate the desired product from other by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Heptane, pentamethyl- primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve halogenating agents such as chlorine or bromine in the presence of light or heat. For example, the reaction with chlorine can yield various chlorinated derivatives of heptane, pentamethyl-.

    Oxidation Reactions: Oxidation can be carried out using strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed:

Scientific Research Applications

Heptane, pentamethyl- has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of heptane, pentamethyl- primarily involves its role as a solvent. It can dissolve non-polar compounds, facilitating their use in various chemical and industrial processes. The molecular interactions are mainly van der Waals forces, which allow it to effectively solubilize hydrophobic substances .

Comparison with Similar Compounds

    Heptane: A straight-chain alkane with the formula C₇H₁₆. It is less branched and has different physical properties compared to heptane, pentamethyl-.

    2,2,4-Trimethylpentane:

Uniqueness: Heptane, pentamethyl- is unique due to its high degree of branching, which imparts distinct physical and chemical properties. Its low reactivity and excellent solvent capabilities make it valuable in specific industrial applications where other alkanes may not be suitable .

Properties

IUPAC Name

2,2,3,3-tetramethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-7-8-9-10-12(5,6)11(2,3)4/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQAEOWCSOPBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Record name PENTAMETHYLHEPTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4167
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075320
Record name Heptane, pentamethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pentamethylheptane appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Contact may irritate skin, eyes and mucous membranes. Used as a solvent.
Record name PENTAMETHYLHEPTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4167
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

30586-18-6
Record name PENTAMETHYLHEPTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4167
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Heptane, pentamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030586186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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